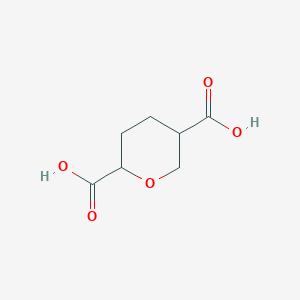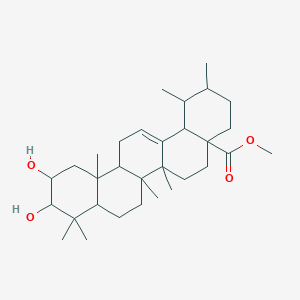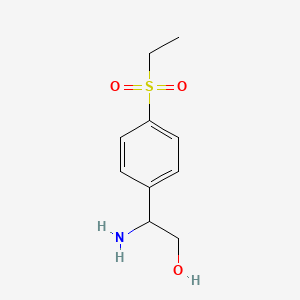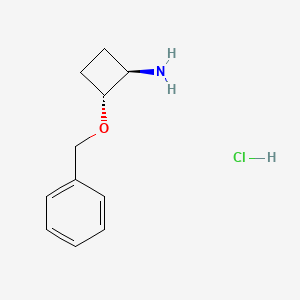![molecular formula C6H14Cl2N2 B12277729 2,6-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B12277729.png)
2,6-Diazabicyclo[3.2.1]octane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic organic compound that contains two nitrogen atoms within its structure. This compound is known for its unique bicyclic framework, which imparts distinct chemical properties and reactivity. It is commonly used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazabicyclo[3.2.1]octane dihydrochloride typically involves the cycloaddition of azomethine ylides with acrylate derivatives. For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields 3,8-diazabicyclo[3.2.1]octane in 51-73% yield . This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diazabicyclo[3.2.1]octane dihydrochloride undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloadditions with alkenes and alkynes to form complex bicyclic structures.
Substitution Reactions: The nitrogen atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acrylate derivatives, alkyl halides, and other electrophiles. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and solvent choice to ensure selectivity and yield.
Major Products Formed
The major products formed from reactions involving this compound include various bicyclic and tricyclic compounds. These products often retain the bicyclic core of the starting material, with additional functional groups introduced through substitution or addition reactions.
Wissenschaftliche Forschungsanwendungen
2,6-Diazabicyclo[3.2.1]octane dihydrochloride has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2,6-Diazabicyclo[3.2.1]octane dihydrochloride involves its ability to participate in cycloaddition and substitution reactions. The nitrogen atoms in the compound act as nucleophiles, attacking electrophilic centers in other molecules. This reactivity is facilitated by the bicyclic structure, which stabilizes the transition states of the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diazabicyclo[2.2.2]octane: Another bicyclic compound with two nitrogen atoms, but with a different ring structure.
3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride: A derivative with a methyl group at the 3-position.
Uniqueness
2,6-Diazabicyclo[3.2.1]octane dihydrochloride is unique due to its specific bicyclic framework, which imparts distinct reactivity and stability. Its ability to undergo selective cycloaddition and substitution reactions makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C6H14Cl2N2 |
|---|---|
Molekulargewicht |
185.09 g/mol |
IUPAC-Name |
2,6-diazabicyclo[3.2.1]octane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-7-6-3-5(1)8-4-6;;/h5-8H,1-4H2;2*1H |
InChI-Schlüssel |
BQIPIUIZHWPZER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2CC1NC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate](/img/structure/B12277650.png)
![2-{[(4-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,3-benzodiazole](/img/structure/B12277662.png)




![N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12277692.png)

![4-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12277707.png)


![8-Hydroxy-2-azaspiro[4.5]decan-1-one](/img/structure/B12277731.png)

![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine](/img/structure/B12277737.png)
